2,6-Bis(trifluoromethyl)benzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,6-bis(trifluoromethyl)benzoyl chloride involves multiple steps and various chemical reactions. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, was achieved through bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene, with a total yield of 61.7% . The synthesis process was optimized by adjusting the amount of sulfuric acid and the reaction temperature during bromination, as well as the amount of dimethyl sulfoxide and the reaction temperature during chlorination .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups has been characterized using various techniques. For example, the X-ray crystallographic characterization of complexes with ligands containing pyridine units, such as 1,2-bis(2-pyridylethynyl)benzene, reveals the planarity of the ligand and the coordination geometry around the metal centers . Similarly, the solid-state structure of a molecular salt derived from 2,6-bis(benzimidazol-2-yl)pyridine was determined by X-ray crystallography .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds varies depending on the substituents and the reaction conditions. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines undergo quantitative reactions with silver triflate or trimethylsilyl triflate to yield products with covalent interactions . In contrast, reactions of aryl(trifluoromethyl)bismuth compounds with benzoylpyridinium chloride selectively yield the corresponding phenone .
Physical and Chemical Properties Analysis
Compounds containing the 2,6-bis(trifluoromethyl)benzoyl moiety exhibit a range of physical and chemical properties. For example, novel polyimides derived from 2,6-bis(4-aminophenoxy-4'-benzoyl)pyridine showed exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208 to 324°C . These polyimides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements . Another study reported the synthesis of polyimides from a dianhydride monomer containing the pyridine moiety, which resulted in materials with good solubility, thermal stability, and mechanical properties .
Scientific Research Applications
Synthesis and Intermediate Applications
2,6-Bis(trifluoromethyl)benzoyl chloride is a significant intermediate in the synthesis of various compounds. Zhou Xiao-rui (2006) highlighted its use as a drug intermediate, synthesized from 1,3-bis(trifluoromethyl)benzene with a high yield, utilizing a three-step process including bromination, carboxylation, and chlorination (Zhou, 2006). Similarly, W. Dmowski and K. Piasecka-Maciejewska (1998) described the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce 2,6-bis(trifluoromethyl)benzoic acid, which can be converted to various derivatives including benzyl alcohol and benzaldehyde (Dmowski & Piasecka-Maciejewska, 1998).
Pesticide Synthesis
Liu An-chan (2015) discussed its role in the synthesis of novel pesticides like Bistrifluron, indicating its importance in developing potent growth-retarding agents against pests (Liu, 2015).
Membrane Science
In the field of membrane science, Yang Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, which were used to create thin-film composite nanofiltration membranes for the treatment of dye solutions. The introduction of such compounds enhances surface hydrophilicity and improves water flux, demonstrating the versatility of 2,6-bis(trifluoromethyl)benzoyl chloride derivatives in environmental applications (Liu et al., 2012).
Polyimides and Polymer Synthesis
Shujiang Zhang et al. (2005) synthesized novel polyimides using 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine derived from 2,6-bis(trifluoromethyl)benzoyl chloride, highlighting the application in creating materials with exceptional thermal and thermooxidative stability (Zhang et al., 2005).
Catalysis and Green Chemistry
Xu Zhen-yuan (2009) explored the use of green chlorination techniques in synthesizing pesticide intermediates, where bis(trichloromethyl)carbonate, a derivative of 2,6-bis(trifluoromethyl)benzoyl chloride, is used to replace traditional chlorination agents, demonstrating an environmentally friendly approach in chemical synthesis (Xu, 2009).
Safety And Hazards
“2,6-Bis(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
“2,6-Bis(trifluoromethyl)benzoic acid”, a related compound, has been used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique . This suggests potential future directions for the use of “2,6-Bis(trifluoromethyl)benzoyl chloride” in similar applications.
properties
IUPAC Name |
2,6-bis(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMCJGTVZMBTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371147 | |
Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trifluoromethyl)benzoyl chloride | |
CAS RN |
53130-44-2 | |
Record name | 2,6-Bis(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53130-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53130-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.